molecular formula C13H21NO4 B14493699 4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol CAS No. 64309-38-2

4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol

Cat. No.: B14493699
CAS No.: 64309-38-2
M. Wt: 255.31 g/mol
InChI Key: GWXLUBAMOLHDHG-UHFFFAOYSA-N
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Description

Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- is an organic compound that belongs to the class of phenoxypropylamines. These compounds are characterized by a phenoxy group attached to a propylamine chain. The presence of the N-t-butyl and beta,3,4-trihydroxy groups adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- typically involves multiple steps. One common method is the reaction of a phenoxypropylamine precursor with t-butyl and hydroxy substituents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropylamine: A related compound with a phenyl group instead of a phenoxy group.

    Phenoxyethylamine: Similar structure but with an ethylamine chain instead of a propylamine chain.

    N-t-butyl-phenoxypropylamine: Lacks the beta,3,4-trihydroxy groups.

Uniqueness

Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- is unique due to the combination of its phenoxy, N-t-butyl, and beta,3,4-trihydroxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

64309-38-2

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol

InChI

InChI=1S/C13H21NO4/c1-13(2,3)14-7-9(15)8-18-10-4-5-11(16)12(17)6-10/h4-6,9,14-17H,7-8H2,1-3H3

InChI Key

GWXLUBAMOLHDHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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